molecular formula C18H21NO3S2 B12132852 5-[(2,3-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

5-[(2,3-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12132852
M. Wt: 363.5 g/mol
InChI Key: FTWXBVLYZJAJRJ-PTNGSMBKSA-N
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Description

5-[(2,3-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a cyclohexyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

5-[(2,3-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(2,3-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,5-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
  • 5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

5-[(2,3-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the cyclohexyl group also adds to its distinct structural and functional properties .

Properties

Molecular Formula

C18H21NO3S2

Molecular Weight

363.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H21NO3S2/c1-21-14-10-6-7-12(16(14)22-2)11-15-17(20)19(18(23)24-15)13-8-4-3-5-9-13/h6-7,10-11,13H,3-5,8-9H2,1-2H3/b15-11-

InChI Key

FTWXBVLYZJAJRJ-PTNGSMBKSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)C3CCCCC3

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C3CCCCC3

Origin of Product

United States

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